molecular formula C18H13NO3 B500505 2-(2-Naphthyl)-2-oxoethyl nicotinate

2-(2-Naphthyl)-2-oxoethyl nicotinate

Cat. No.: B500505
M. Wt: 291.3g/mol
InChI Key: OBXZYHQPAAEAFM-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)-2-oxoethyl nicotinate is an ester derivative combining a nicotinic acid moiety with a 2-naphthyl-substituted oxoethyl group. The naphthyl group, a bicyclic aromatic system, confers increased lipophilicity and steric bulk compared to simpler aryl substituents (e.g., phenyl or biphenyl). Such structural features are critical in modulating solubility, crystallinity, and biological interactions, as observed in related compounds .

Properties

Molecular Formula

C18H13NO3

Molecular Weight

291.3g/mol

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) pyridine-3-carboxylate

InChI

InChI=1S/C18H13NO3/c20-17(12-22-18(21)16-6-3-9-19-11-16)15-8-7-13-4-1-2-5-14(13)10-15/h1-11H,12H2

InChI Key

OBXZYHQPAAEAFM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CN=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Hypothetical Data for 2-(2-Naphthyl)-2-oxoethyl Nicotinate*

Property This compound Biphenyl Analog (2s) Adamantane Analog Hydroxy-Methoxy Analog
Substituent 2-Naphthyl Biphenyl-4-yl Adamantan-1-yl 4-Hydroxy-3-methoxyphenyl
Melting Point (K) ~400–410 (estimated) 389–391 Not reported Not reported
cLogP ~3.5 (estimated) ~3.0 ~4.2 1.435
cLogS ~-3.0 (estimated) ~-2.8 ~-4.5 -2.3
Polar Surface Area ~70 Ų (estimated) ~85 Ų ~85 Ų 85.72 Ų

*Data extrapolated from structural analogs.

Research Findings and Implications

Substituent-Driven Crystallinity : Bulky substituents (e.g., adamantane, naphthyl) enhance crystallinity and melting points but complicate synthesis (lower yields in biphenyl analogs) .

Bioactivity Correlations : Aromatic groups (biphenyl, naphthyl) may improve enzyme inhibition via planar interactions, while adamantane’s rigidity supports anti-inflammatory effects .

Solubility Challenges: Naphthyl’s hydrophobicity (estimated cLogS = -3.0) necessitates formulation strategies (e.g., prodrugs, nanoparticles) to improve bioavailability.

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